

An In-Depth Technical Guide to the Spectroscopic Data of Chlorimuron-ethyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chlorimuron**

Cat. No.: **B1205186**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the herbicide **Chlorimuron**-ethyl. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require detailed information on the analytical characterization of this compound. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with relevant experimental protocols and a visualization of a typical analytical workflow.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **Chlorimuron**-ethyl.

Table 1: Mass Spectrometry (MS) Data

Parameter	Value	Source(s)
Molecular Formula	$C_{15}H_{15}ClN_4O_6S$	[1] [2] [3]
Molecular Weight	414.82 g/mol	[1] [2]
Mass-to-Charge Ratio ($[M+H]^+$)	414.93	[4]
Major Fragmentation Ions (m/z)		
m/z 274.16	Cleavage of the sulfonylurea bridge	[4]
m/z 185.9, 184.9	Further fragmentation products	[5]
m/z 159.97	Cleavage of the sulfonylurea bridge	[4]

Note: The fragmentation of sulfonylurea herbicides like **Chlorimuron**-ethyl typically involves the cleavage of the sulfonylurea bridge, which is a key characteristic in its mass spectrum.[\[4\]](#)[\[5\]](#)

Table 2: 1H NMR Spectral Data (Predicted)

Due to the lack of publicly available experimental 1H NMR data with full assignments, the following table presents predicted chemical shifts (δ) in ppm relative to TMS. These predictions are based on established principles of NMR spectroscopy and analysis of similar chemical structures. The actual experimental values may vary slightly.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ethyl-CH ₃	1.2 - 1.4	Triplet	~7
Ethyl-CH ₂	4.2 - 4.4	Quartet	~7
Methoxy-CH ₃	3.9 - 4.1	Singlet	-
Pyrimidine-H	6.5 - 6.7	Singlet	-
Aromatic-H (multiple)	7.5 - 8.2	Multiplets	-
N-H (amide/urea)	7.0 - 11.0	Broad Singlets	-

Table 3: ^{13}C NMR Spectral Data (Predicted)

Similar to the ^1H NMR data, a fully assigned experimental ^{13}C NMR spectrum for **Chlorimuron-ethyl** is not readily available. The predicted chemical shifts below are based on computational models and data from analogous structures.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Ethyl-CH ₃	13 - 15
Ethyl-CH ₂	62 - 64
Methoxy-CH ₃	54 - 56
Aromatic/Pyrimidine Carbons	110 - 175
Carbonyl (Ester)	164 - 166
Carbonyl (Urea)	152 - 154

Table 4: Infrared (IR) Spectroscopy Data

While a complete, assigned experimental FTIR spectrum is not available in the public domain, the following table lists the expected characteristic absorption bands for the functional groups present in **Chlorimuron-ethyl**.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400 - 3200	N-H	Stretching
3100 - 3000	Aromatic C-H	Stretching
2980 - 2850	Aliphatic C-H	Stretching
1730 - 1715	C=O (Ester)	Stretching
1680 - 1650	C=O (Urea)	Stretching
1600 - 1450	Aromatic C=C	Stretching
1350 - 1150	S=O (Sulfonyl)	Asymmetric & Symmetric Stretching
1250 - 1000	C-O (Ester, Ether)	Stretching

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible acquisition of spectroscopic data. The following sections provide methodologies for NMR, IR, and MS analysis of **Chlorimuron**-ethyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of **Chlorimuron**-ethyl.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Accurately weigh 5-10 mg of **Chlorimuron**-ethyl analytical standard.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆). The choice of solvent may depend on the solubility of the sample and the desired resolution of specific peaks.

- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width: 0-200 ppm.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in **Chlorimuron-ethyl**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of **Chlorimuron-ethyl** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

FTIR Spectrum Acquisition:

- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16 to 32.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Data Analysis:

- Identify the characteristic absorption bands corresponding to the functional groups of **Chlorimuron-ethyl**.
- Compare the obtained spectrum with reference spectra if available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Chlorimuron-ethyl** for structural confirmation.

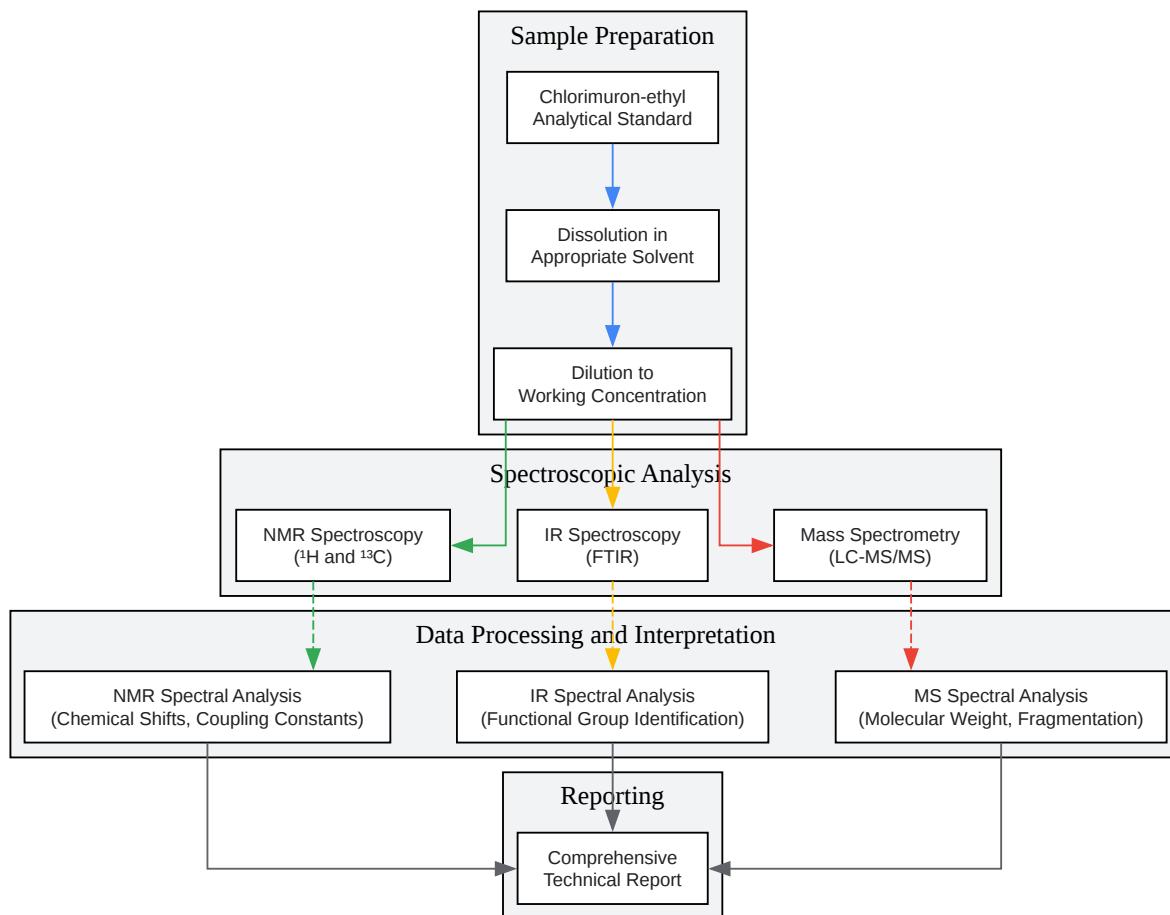
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source and a triple quadrupole or time-of-flight (TOF) mass

analyzer.

Sample Preparation:

- Prepare a stock solution of **Chlorimuron-ethyl** in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL.
- Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

LC-MS Parameters:


- Liquid Chromatography:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
 - Flow Rate: 0.2 - 0.5 mL/min.
 - Injection Volume: 5 - 10 µL.
- Mass Spectrometry (ESI in positive ion mode):
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 100-150 °C.
 - Desolvation Temperature: 300-400 °C.
 - Scan Range: m/z 100-600 for full scan analysis.
 - For Tandem MS (MS/MS): Select the precursor ion $[M+H]^+$ (m/z 415.1) and apply collision-induced dissociation (CID) to obtain fragment ions. Monitor specific transitions, such as 415.1 \rightarrow 185.9 and 415.1 \rightarrow 184.9, for targeted analysis.[\[5\]](#)

Data Analysis:

- Identify the molecular ion peak in the full scan spectrum.
- Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule. The cleavage of the sulfonylurea bridge is a characteristic fragmentation pathway.
[\[4\]](#)

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **Chlorimuron-ethyl**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorimuron-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorimuron-ethyl [drugfuture.com]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. A Novel Pathway of Chlorimuron-Ethyl Biodegradation by *Chenggangzhangella methanolivorans* Strain CHL1 and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data of Chlorimuron-ethyl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1205186#spectroscopic-data-nmr-ir-ms-of-chlorimuron-ethyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com